2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes a pyran ring, an indoline moiety, and a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Indoline Moiety: This step might involve a nucleophilic substitution reaction where the indoline group is introduced.
Formation of the Acetamide Linkage: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or an ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure optimal product formation.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the indoline moiety to an indole or other oxidized forms.
Reduction: Reduction reactions could target the carbonyl groups in the pyran ring or the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the indoline moiety, while reduction could lead to reduced forms of the pyran ring or acetamide linkage.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide: can be compared with other acetamides, indoline derivatives, or pyran-containing compounds.
Unique Features: The combination of the pyran ring, indoline moiety, and dimethylphenyl group might confer unique chemical and biological properties not found in simpler analogs.
List of Similar Compounds
- N-(2,3-dimethylphenyl)acetamide
- Indoline-2-carboxamide
- 4H-pyran-3-yl acetate
This general structure should provide a comprehensive overview of the compound. For precise details, consulting scientific literature and experimental data would be necessary.
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-16-6-5-8-20(17(16)2)25-24(28)15-30-23-14-29-19(12-22(23)27)13-26-11-10-18-7-3-4-9-21(18)26/h3-9,12,14H,10-11,13,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMHKLBXUATJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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